molecular formula C10H9BrN2O2S B7459512 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide

4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide

Cat. No. B7459512
M. Wt: 301.16 g/mol
InChI Key: UDXPIAIELQEYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiophene derivative that is commonly used as a building block in the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide is not well understood. However, it is believed that this compound may act as a ligand for various receptors in the body, leading to the activation or inhibition of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide are not well studied. However, it is believed that this compound may have various effects on the body, such as altering gene expression, modulating enzyme activity, and affecting cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of this compound include its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for research involving 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide. One potential area of research is the development of new organic semiconductors using this compound as a building block. Another potential area of research is the study of the biological effects of this compound, which may lead to the development of new pharmaceuticals or agrochemicals. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide involves the reaction of 3,5-dimethyl-4-bromoacetyl-1,2-oxazole with thiophene-2-carboxylic acid in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide has various applications in scientific research. It is commonly used as a building block in the synthesis of various organic molecules, such as pharmaceuticals and agrochemicals. This compound has also been studied for its potential use in the field of organic electronics, where it can be used as a material for the fabrication of organic semiconductors.

properties

IUPAC Name

4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-5-9(6(2)15-13-5)12-10(14)8-3-7(11)4-16-8/h3-4H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXPIAIELQEYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxamide

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